邻苯二甲酸氢钠

描述

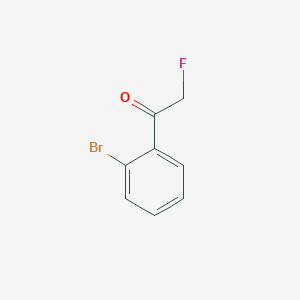

“1,2-Benzenedicarboxylic acid, monosodium salt” is a chemical compound that is a dicarboxylic derivative of benzene . It is also known as Phthalic acid . The molecular weight of this compound is 166.13 g/mol and the chemical formula is C8H6O4 .

Molecular Structure Analysis

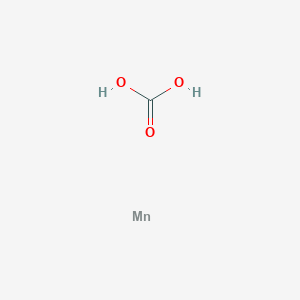

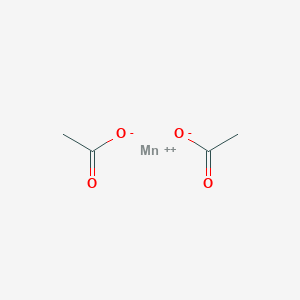

The molecular structure of 1,2-Benzenedicarboxylic acid consists of a benzene ring with two carboxylic acid groups attached at the 1 and 2 positions . The monosodium salt form would have one of these acid groups deprotonated and a sodium ion associated with it.

Chemical Reactions Analysis

One known reaction involving 1,2-Benzenedicarboxylic acid is its conversion to a cyclic anhydride . This reaction involves the loss of a water molecule and results in the formation of a new cyclic structure .

Physical And Chemical Properties Analysis

1,2-Benzenedicarboxylic acid, monosodium salt is a dicarboxylic derivative of benzene . It has a molecular weight of 166.13 g/mol and a chemical formula of C8H6O4 . More specific physical and chemical properties such as melting point, boiling point, and solubility may be found in specialized chemical literature or databases.

科学研究应用

非线性光学应用

掺杂杂质的邻苯二甲酸氢钠已被证明会影响二次谐波产生 (SHG) 效率。 这使其成为非线性光学 (NLO) 应用的潜在材料,因为它具有增强的光学质量和物理特性 .

介电性能增强

在邻苯二甲酸氢钠半水合物晶体中添加掺杂剂会影响它们的介电性能。 这对需要特定介电常数材料的应用很重要 .

激光损伤阈值提高

掺杂邻苯二甲酸氢钠半水合物晶体还可以提高它们的激光损伤阈值,这对高功率激光应用中使用的材料至关重要 .

铁电性能

据报道,掺杂的邻苯二甲酸氢钠晶体表现出铁电性能,这可能对存储器存储设备和电子开关有用 .

光致发光性质

邻苯二甲酸氢钠的光致发光性能会受到掺杂的影响,这可能在为各种技术创建发光材料中有所应用 .

闪烁材料的晶体生长

作用机制

Target of Action

Sodium hydrogen phthalate, also known as sodium biphthalate or 1,2-Benzenedicarboxylic acid, monosodium salt, is primarily used as a buffer in biological research and as a primary standard for acid-base titrations .

Mode of Action

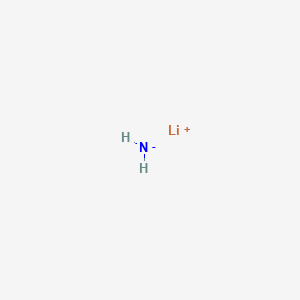

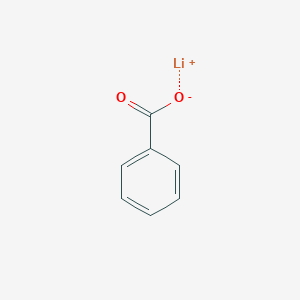

Sodium hydrogen phthalate acts as a weak acid and can donate a proton (H+) in solution, which is fundamental to its role as a buffer and titration standard . In the context of titrations, it reacts with bases like sodium hydroxide (NaOH) in a neutralization reaction . This interaction allows for the precise determination of the concentration of the base .

Pharmacokinetics

As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or administered .

Result of Action

The primary result of sodium hydrogen phthalate’s action is the maintenance of a stable pH in a solution, which is crucial for many biological and chemical processes . In the context of a titration, its reaction with a base allows for the precise determination of the base’s concentration .

Action Environment

The action of sodium hydrogen phthalate can be influenced by environmental factors such as temperature and the presence of other ions in solution. For example, its solubility and reactivity can change with temperature . Additionally, its effectiveness as a buffer can be influenced by the concentration of other ions in the solution.

实验室实验的优点和局限性

The main advantage of 1,2-Benzenedicarboxylic acid, mono1,2-Benzenedicarboxylic acid, monosodium salt salt, is its versatility. It can be used as a catalyst, buffer, reagent, and surfactant for various chemical and biochemical reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that the compound can be toxic if ingested in large quantities, and can cause skin and eye irritation if it comes into contact with the skin or eyes.

未来方向

There are a number of potential future directions for research involving 1,2-Benzenedicarboxylic acid, mono1,2-Benzenedicarboxylic acid, monosodium salt salt. These include further investigation into the compound’s mechanism of action, exploring its potential as a catalyst for other reactions, and studying its potential as a stabilizing agent in the production of pharmaceuticals, cosmetics, and food products. Additionally, further research could be conducted into the compound’s toxicity and its potential to cause skin and eye irritation.

合成方法

1,2-Benzenedicarboxylic acid, mono1,2-Benzenedicarboxylic acid, monosodium salt salt, can be synthesized by the reaction of 1,2-Benzenedicarboxylic acid, monosodium salt hydroxide with p-toluenesulfonic acid. This reaction produces 1,2-Benzenedicarboxylic acid, monosodium salt p-toluenesulfonate and water as byproducts. The reaction is typically carried out in aqueous solution and requires a catalyst to speed up the reaction.

安全和危害

1,2-Benzenedicarboxylic acid, monosodium salt, also known as Phthalic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention immediately .

属性

IUPAC Name |

sodium;2-carboxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUPJOYPPLEPGM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

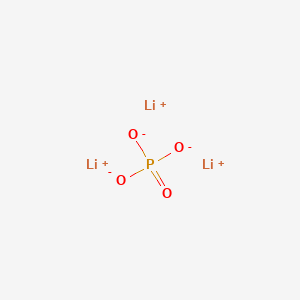

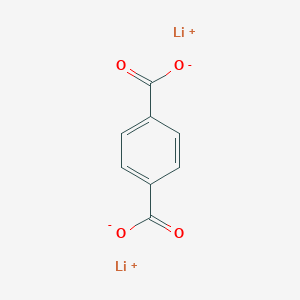

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-99-3 (Parent) | |

| Record name | Sodium biphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010197714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8061185 | |

| Record name | Sodium hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827-27-0, 10197-71-4 | |

| Record name | Sodium biphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010197714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BIPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0341010SIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is sodium hydrogen phthalate used in analytical chemistry?

A: Sodium hydrogen phthalate serves as a versatile reagent in analytical techniques like ion chromatography. Research shows its effectiveness in separating inorganic anions such as iodate, phosphate, and nitrate. [] This separation is achieved through a reversed-phase high-performance liquid chromatography (HPLC) setup where a stationary phase is conditioned with hexadecyltrimethylammonium bromide (CTAB) and sodium hydrogen phthalate. The varying interactions of different anions with this modified stationary phase allow for their effective separation and subsequent detection via indirect ultraviolet absorption. []

Q2: What unique properties make sodium hydrogen phthalate suitable for crystal doping?

A: Sodium hydrogen phthalate hemihydrate (SP) crystals, when doped with metal ions like nickel (Ni2+) or iron (Fe3+), exhibit enhanced optical and thermal properties. [, ] These doped crystals show improved transparency in the UV-Vis region and higher thermal stability compared to pure SP crystals. This makes them promising for applications requiring specific optical properties and thermal resilience. [, ]

Q3: Can sodium hydrogen phthalate influence the self-assembly of surfactant systems?

A: Yes, sodium hydrogen phthalate (SHP) can significantly influence the self-assembly behavior of cationic surfactant solutions. Studies using the surfactant 3-hexadecyloxy-2-hydroxypropyltrimethylammonium bromide (R16HTAB) demonstrate that the addition of SHP induces the formation of wormlike micelles. [] This change in micellar structure is attributed to the unique binding interactions between SHP and the surfactant molecules. Furthermore, this mixed system exhibits remarkable pH and temperature responsiveness, transitioning between a water-like and gel-like state depending on these environmental factors. [] This dual-responsive behavior is attributed to the dynamic nature of SHP-surfactant interactions under varying conditions, making it a promising system for stimuli-responsive material applications. []

Q4: How is sodium hydrogen phthalate characterized structurally?

A: Sodium hydrogen phthalate can be characterized using various spectroscopic techniques. Fourier transform infrared (FTIR) and Raman spectroscopy help in identifying the vibrational modes of the molecule and deducing its structure. [] X-ray diffraction (XRD) provides insights into its crystal structure, revealing an orthorhombic phase for both pure and metal-doped sodium hydrogen phthalate hemihydrate crystals. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)